molecular formula C9H8BFO B8474926 2,1-Benzoxaborole, 1-ethenyl-5-fluoro-1,3-dihydro-

2,1-Benzoxaborole, 1-ethenyl-5-fluoro-1,3-dihydro-

Cat. No.: B8474926
M. Wt: 161.97 g/mol
InChI Key: CIXSTUANNUNHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1-Benzoxaborole, 1-ethenyl-5-fluoro-1,3-dihydro- is a useful research compound. Its molecular formula is C9H8BFO and its molecular weight is 161.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,1-Benzoxaborole, 1-ethenyl-5-fluoro-1,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzoxaborole, 1-ethenyl-5-fluoro-1,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BFO

Molecular Weight

161.97 g/mol

IUPAC Name

1-ethenyl-5-fluoro-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H8BFO/c1-2-10-9-4-3-8(11)5-7(9)6-12-10/h2-5H,1,6H2

InChI Key

CIXSTUANNUNHGW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 5b (2.0 g, 8.0 mmol) in THF (30 mL) was cooled to −78° C. and tert-butyllithium (9.9 mL, 16.8 mmol) as 1.7 M solution in pentane was added slowly. After stirring at −78° C. for 30 min, dibutyl ester of vinyl boronic acid was added dropwise. The mixture was stirred at −78° C. for 1 h, then was warmed up to room temperature and stirred overnight. Concentrated HCl (4 mL) was added and was stirred at room temperature for 4 h. Water (10 mL) was added and THF was removed under reduced pressure. The residue was extracted with ethyl ether, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (9:1 hexane/ethyl acetate) to give 11 (383 mg, 30%) as a yellowish oil; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 5.27 (s, 2H), 6.25 (t, J=8.5 Hz, 1H), 6.50 (d, J=9.4 Hz, 2H), 7.06-7.15 (m, 2H), 7.89 (dd, J=5.6, 7.9 Hz, 1H); ESI-MS m/z (M+H)+; HPLC purity: 98.7%; Anal. (C9H8BFO 0.1H2O)C, H.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
dibutyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
30%

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